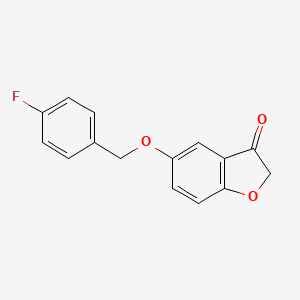

5-((4-fluorobenzyl)oxy)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c16-11-3-1-10(2-4-11)8-18-12-5-6-15-13(7-12)14(17)9-19-15/h1-7H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGKZIOGYZEMQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-fluorobenzyl)oxy)benzofuran-3(2H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl alcohol and benzofuran-3(2H)-one.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of specific catalysts or reagents.

Reaction Steps: The key steps involve the formation of an ether linkage between the 4-fluorobenzyl group and the benzofuran ring. This can be achieved through nucleophilic substitution reactions or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Processes: Depending on the scale of production, batch or continuous processes may be employed.

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove impurities and obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-((4-fluorobenzyl)oxy)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that benzofuran derivatives, including 5-((4-fluorobenzyl)oxy)benzofuran-3(2H)-one, exhibit significant antitumor activity. A study demonstrated that certain benzofuran derivatives are potent inhibitors of SIRT1 and SIRT2, which are NAD+-dependent deacetylases implicated in cancer progression. Compounds similar to this compound showed moderate potency against colon cancer cells, with IC50 values in the micromolar range .

SIRT Inhibition

The compound's structure suggests it may function as a selective inhibitor for SIRT2, which is relevant for cancer treatment. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the benzofuran core can enhance its inhibitory effects against SIRT enzymes .

Antibacterial Properties

Benzofuran derivatives have been explored for their antibacterial properties. The compound has potential applications as an active ingredient in pharmaceutical compositions aimed at treating microbial infections. The synthesis of novel benzofuran derivatives has shown promising results in enhancing antibacterial activity, particularly when combined with other agents .

Material Science Applications

Synthesis of Functional Materials

this compound can be utilized as a precursor in the synthesis of functional materials. Its unique chemical properties allow it to be integrated into polymer matrices or used as a building block for more complex organic materials. For instance, its incorporation into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is being investigated due to its favorable electronic properties .

Computational Studies

Density Functional Theory (DFT)

Computational studies using DFT have been employed to predict the electronic properties and behavior of this compound in various environments. These studies provide insights into its reactivity and stability, which are crucial for developing new applications in both medicinal and material sciences .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Mechanism of Action

The mechanism of action of 5-((4-fluorobenzyl)oxy)benzofuran-3(2H)-one involves its interaction with molecular targets and pathways within biological systems. The specific mechanism depends on the context of its application, such as its role as a pharmaceutical agent or a chemical reagent. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

5,6-Dimethoxybenzofuran-3(2H)-one Derivatives

- Structure : Substituted with 5,6-dimethoxy groups and a pyridinium bromide side chain (e.g., compound 5b: (Z)-1-(4-fluorobenzyl)-4-((5,6-dimethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridinium bromide) .

- The pyridinium moiety in 5b increases solubility in polar solvents, a property absent in the target compound due to its neutral 4-fluorobenzyl ether group. Biological Activity: IC₅₀ values for AChE/BChE inhibition are in the micromolar range, suggesting dual inhibitory effects .

(Z)-2-(4’-Chlorobenzylidene)benzofuran-3(2H)-one (Compound 110)

- Structure : Features a 4-chlorobenzylidene group at the 2-position .

- Key Findings: The chloro substituent introduces stronger electron-withdrawing effects compared to fluorine, altering redox properties and binding affinity. Demonstrated 72% yield in synthesis and selective activity against tyrosinase, a target in melanogenesis regulation .

(Z)-6-((3-Methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

- Structure : Contains a 3-methoxybenzyloxy group and a trimethoxybenzylidene substituent .

- Key Findings: The trimethoxybenzylidene group enhances planar stacking interactions with aromatic residues in enzyme binding pockets.

4-(1-Benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Data Tables: Structural and Functional Comparison

Biological Activity

5-((4-fluorobenzyl)oxy)benzofuran-3(2H)-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzofuran core with a 4-fluorobenzyl ether substituent. The synthesis typically involves the reaction of 4-fluorobenzyl alcohol with benzofuran-3(2H)-one under controlled conditions to form the ether linkage. Various reagents and catalysts may be employed to optimize yields and purity during synthesis.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various bacterial strains, making it a candidate for further investigation in antibiotic development.

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro. Specific mechanisms include inducing apoptosis in cancer cells and inhibiting tumor growth in animal models.

- Anti-inflammatory Effects : There is evidence that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as phospholipase A2, which is implicated in inflammatory responses .

- Receptor Modulation : It can interact with cellular receptors that regulate cell signaling pathways, influencing processes such as apoptosis and cell proliferation.

Case Studies

- Anticancer Studies : In vitro studies demonstrated that this compound significantly reduced the viability of several cancer cell lines, including breast and lung cancer cells. The IC50 values were reported to be in the low micromolar range, indicating potent activity .

- Antimicrobial Activity : A screening assay against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, highlighting its potential as an antimicrobial agent .

- Neuroprotective Effects : In models of oxidative stress-induced neurotoxicity, the compound demonstrated protective effects on neuronal cells, suggesting a role in neuroprotection which could be beneficial for conditions like Alzheimer's disease .

Data Tables

Q & A

Q. What are the standard synthetic routes for preparing 5-((4-fluorobenzyl)oxy)benzofuran-3(2H)-one and its derivatives?

Methodological Answer: The core benzofuran-3(2H)-one scaffold is typically synthesized via acid- or base-catalyzed condensation reactions. For example, benzofuran-3(2H)-one reacts with aromatic aldehydes (e.g., 4-fluorobenzaldehyde derivatives) in the presence of morpholine acetate to form substituted aurones (2-benzylidenebenzofuran-3(2H)-ones) . To introduce the 4-fluorobenzyloxy group, a Mitsunobu reaction or nucleophilic substitution can be employed using 4-fluorobenzyl bromide and a phenolic hydroxyl group on the benzofuranone. Key steps include:

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological Answer:

- Chromatography : HPLC with UV detection (≥98% purity) is standard for assessing purity .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorobenzyloxy group at C5 via downfield shifts of aromatic protons) .

- MS (ESI) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 274.1 for C₁₅H₁₁FO₃) .

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of benzofuran-3(2H)-one derivatives, and how do dual-metal catalysts influence stereochemical outcomes?

Methodological Answer: Asymmetric catalysis is critical for accessing enantiopure derivatives. Two approaches are prominent:

- Dual-metal catalysis : Synergistic use of chiral ligands with metals like Cu/Zn enables stereodivergent allylic alkylation. For example, Feng et al. achieved >90% enantiomeric excess (ee) in benzofuran-3(2H)-one derivatives using a bisoxazoline-Cu complex .

- Pybox-copper systems : Catalyze diastereo- and enantioselective reactions between benzofuran-3(2H)-one and propargyl acetate, retaining ee >95% after downstream transformations .

Key factors : - Ligand design (e.g., chiral Pybox ligands).

- Solvent polarity (e.g., toluene for enhanced stereocontrol).

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for anticancer applications?

Methodological Answer: SAR studies focus on modifying substituents to enhance bioactivity:

- Aurone derivatives : Substitution at C2 (e.g., 4-methyl or 4-chloro benzylidene groups) improves anticancer potency. For example, (Z)-2-(4-chlorobenzylidene)benzofuran-3(2H)-one inhibits MDA-MB-231 cells (IC₅₀: 8.2 µM) via G0/G1 phase arrest .

- Fluorine effects : The 4-fluorobenzyloxy group enhances metabolic stability and target binding (e.g., Topoisomerase I/II inhibition) .

Experimental validation : - MTT assays : Quantify cytotoxicity.

- Apoptosis assays : Hoechst staining and mitochondrial membrane potential loss via flow cytometry .

Q. What computational and experimental methods resolve contradictions in mechanistic studies of benzofuran-3(2H)-one derivatives?

Methodological Answer:

- Molecular docking : Predict binding modes to targets (e.g., PIM1 kinase or Topoisomerases). For example, aurones with a 4-methoxybenzylidene group show strong π-π stacking interactions in PIM1’s ATP-binding pocket .

- Kinetic studies : Compare reaction pathways (e.g., acid vs. base-catalyzed condensations) using time-resolved NMR .

- Isotope labeling : Track intermediates in dual-metal catalytic cycles (e.g., Zn²⁺-mediated allylation steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.